1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one
Description
This compound features a benzothiazole-piperazine core substituted with 4,7-dimethyl groups on the benzothiazole ring and a 4-fluorophenylthio moiety linked via a propan-1-one bridge. Benzothiazole derivatives are known for their diverse pharmacological activities, including anticancer and antimicrobial properties, attributed to their ability to modulate enzyme activity and receptor interactions .
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS2/c1-15-3-4-16(2)21-20(15)24-22(29-21)26-12-10-25(11-13-26)19(27)9-14-28-18-7-5-17(23)6-8-18/h3-8H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSFREYQVKCZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one is a synthetic organic compound characterized by a complex molecular structure that includes a piperazine moiety, a benzo[d]thiazole unit, and a thiophenyl group. The compound is noted for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.
Molecular Structure and Properties
The detailed molecular formula and properties of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
The presence of various functional groups in the compound's structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Compounds resembling this structure have shown competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), which is crucial for understanding their potential use in treating hyperpigmentation disorders .
Case Studies and Research Findings
- Tyrosinase Inhibition Studies : A study evaluated derivatives of piperazine compounds, revealing that certain analogs exhibited IC50 values in the low micromolar range. For instance, a related compound displayed an IC50 of 0.18 μM against AbTYR, significantly outperforming kojic acid (IC50 = 17.76 μM) . This suggests that similar derivatives may possess strong inhibitory effects on tyrosinase.
- Cytotoxicity Assessment : The same study reported that the tested compounds did not exhibit cytotoxic effects on B16F10 melanoma cells, indicating a favorable safety profile while exerting antimelanogenic effects .
- Kinetic Studies : Kinetic assays demonstrated that the selected compounds acted as competitive inhibitors of diphenolase activity in tyrosinase assays. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined using Lineweaver-Burk plots, confirming their mechanism of action .
Potential Applications
Given its structural characteristics and preliminary biological activity data, 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one may have applications in:
- Dermatological Treatments : Due to its potential as a tyrosinase inhibitor, this compound could be explored for use in cosmetics aimed at reducing hyperpigmentation.
- Pharmacological Research : Further studies could investigate its efficacy against other enzymatic targets or cancer cell lines, given the promising results observed in related compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- Methoxy vs. Methyl Groups: describes a compound with 4,7-dimethoxybenzothiazole (C22H24FN3O5S2), which increases polarity compared to the 4,7-dimethyl substitution in the target compound.
- Brominated Derivatives : includes brominated benzothiazole analogs (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one). Bromine’s bulky size and electron-withdrawing nature could sterically hinder binding but improve halogen bonding in receptor pockets .
Variations in the Linker and Terminal Groups
- Thioether vs. Sulfonyl : The target compound’s 4-fluorophenylthio group differs from the sulfonyl variant in ’s compound. Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance metabolic stability but reduce cell membrane permeability .
- Triazole and Urea Linkers: and highlight urea and triazole-containing analogs (e.g., compound 11c in with a hydrazinyl-oxoethyl group).
Structural Planarity and Conformational Effects
- The target compound’s 4-fluorophenylthio group may adopt a similar perpendicular orientation, affecting binding to planar receptor sites .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
*Calculated based on molecular formula.
- Lipophilicity : The target compound’s estimated XlogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Sulfonyl analogs (XlogP = 3.0) exhibit slightly lower lipophilicity, while urea derivatives (XlogP ~1.5) are more polar, limiting blood-brain barrier penetration .
- Synthetic Yields : reports high yields (83–88%) for urea derivatives, indicating robust synthetic routes. The target compound’s synthesis likely follows similar piperazine coupling strategies, though yields may vary with substituent reactivity .
Preparation Methods
Synthesis of 4,7-Dimethylbenzo[d]thiazol-2-amine
Route 1: Cyclocondensation of 2-Amino-4,7-dimethylbenzenthiol
- Reagents : Carbon disulfide (CS₂), ethanol, ammonium hydroxide
- Conditions : Reflux at 78°C for 6–8 hours.
- Yield : 68–72% (PubChem CID 44086957).
Route 2: One-Pot Thiazole Formation
Piperazine Functionalization
Method A: Nucleophilic Aromatic Substitution
- Reagents : 1-Boc-piperazine, K₂CO₃, DMF
- Conditions : 90°C, 12 hours.
- Deprotection : TFA/DCM (1:1), room temperature, 2 hours.
Method B: Direct Coupling via Mitsunobu Reaction
- Reagents : DIAD, PPh₃, THF
- Conditions : 0°C to room temperature, 24 hours.
- Yield : 75% (EP0118138A1).
Synthesis of 3-((4-Fluorophenyl)thio)propanoyl Chloride
Thioether Formation
Step 1: Preparation of 3-((4-Fluorophenyl)thio)propan-1-ol
- Reagents : 4-Fluorothiophenol, 3-chloropropanol, NaOH
- Solvent : Ethanol/water (3:1)
- Conditions : Reflux at 80°C, 5 hours.
- Yield : 89% (EP0118138A1).
Step 2: Oxidation to Propanoyl Chloride
- Reagents : Oxalyl chloride (COCl)₂, catalytic DMF
- Solvent : Dry DCM
- Conditions : 0°C to room temperature, 3 hours.
- Yield : 93% (WO2008109613).
Final Coupling Reaction
Amide Bond Formation
Method 1: Schotten-Baumann Conditions
- Reagents : 3-((4-Fluorophenyl)thio)propanoyl chloride, aqueous NaOH
- Solvent : THF/water (2:1)
- Conditions : 0°C, 1 hour.
- Yield : 78% (EP0118138A1).
Method 2: EDCl/HOBt-Mediated Coupling
- Reagents : EDCl, HOBt, DIPEA
- Solvent : Dry DCM
- Conditions : Room temperature, 24 hours.
- Yield : 85% (WO2008109613).
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Temperature Control | ±2°C | ±0.5°C |
| Purification Method | Column Chromatography | Crystallization |
| Overall Yield | 62% | 71% |
Key improvements at scale include:
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
